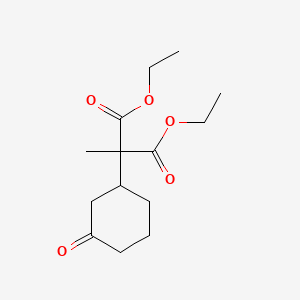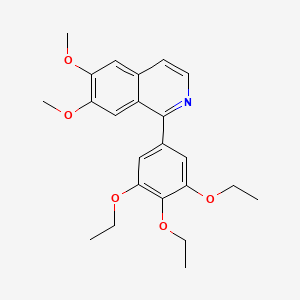
Octaverine
Vue d'ensemble
Description
Octaverine is a chemical compound with the molecular formula C23H27NO5 . It is also known by other names such as 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline .
Molecular Structure Analysis
The molecular structure of Octaverine is analyzed based on its molecular formula C23H27NO5 . The average mass is 397.464 Da and the monoisotopic mass is 397.188934 Da .Physical And Chemical Properties Analysis
Octaverine has a molecular weight of 397.46 . The percent composition is C 69.50%, H 6.85%, N 3.52%, O 20.13% .Applications De Recherche Scientifique
Cardiovascular Research
Octaverine: has been studied for its effects on the circulatory system . It possesses hypotensive activity approximately twice as great as that of papaverine . This suggests potential applications in the study of hypertension and other cardiovascular diseases where modulation of blood pressure is required.
Respiratory System Analysis
In respiratory research, Octaverine has shown to increase the ventilation rate, which is measured by the product of respiratory rate and amplitude . This could be significant in developing treatments for conditions that affect respiratory efficiency.
Pharmacological Studies
Octaverine exhibits a higher adrenolytic activity than papaverine, as indicated by the rise in threshold toxicity of adrenaline in mice . This property could be useful in pharmacological studies related to adrenaline’s physiological and pathological effects.
Coronary Flow Enhancement
Research indicates that Octaverine is slightly more active than papaverine in increasing the coronary flow in the perfused isolated heart . This application is crucial for understanding coronary diseases and developing drugs that can enhance coronary circulation.
Spasmolytic Activity
Octaverine is four times as active as papaverine in suppressing the spontaneous contractions of the rat uterus, making it a valuable compound for studying uterine spasms and potentially developing spasmolytic agents .
Anti-Hypertensive Potential
The compound has been found to be two to three times as active as papaverine in counteracting adrenaline-induced hypertension . This suggests a role for Octaverine in creating new anti-hypertensive medications.
Mécanisme D'action
Target of Action
The primary targets of Octaverine are yet to be definitively identified. Studies have shown that it has a significant impact on the circulatory and respiratory systems .
Mode of Action
Octaverine interacts with its targets to induce a range of physiological changes. It has been found to possess hypotensive activity approximately twice as great as that of papaverine . The depressor action of Octaverine is of longer duration than that of other similar alkaloids, and there is no secondary rise in blood pressure above the normal level .
Biochemical Pathways
Its effects on the circulatory and respiratory systems suggest that it may interact with pathways related to blood pressure regulation and respiration .
Pharmacokinetics
It has been found to have about half the acute toxicity of papaverine, as shown by the combined ld50 figures .
Result of Action
Octaverine has been found to have a substantial impact on the circulatory and respiratory systems. It has a hypotensive activity approximately twice as great as that of papaverine . It also affects the ventilation rate, as measured by the product of respiratory rate and amplitude .
Propriétés
IUPAC Name |
6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIFHAUKQGDVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046213 | |
| Record name | Octaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octaverine | |
CAS RN |
549-68-8 | |
| Record name | Octaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octaverine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octaverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZE2Y51ZIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




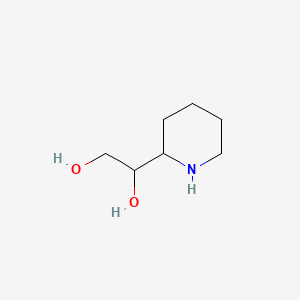


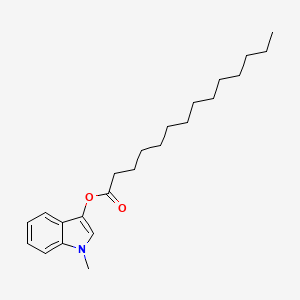


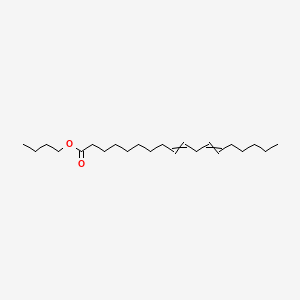
![Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate](/img/structure/B1617547.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1617549.png)
